Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-
Description
This compound, identified by its IUPAC name and CAS registry number 578734-75-5 , belongs to a class of thieno[2,3-d]pyrimidin-4-one derivatives functionalized with acetamide moieties. Its structure comprises a thienopyrimidinone core substituted with methyl groups at positions 5 and 6, a sulfur-linked acetamide chain, and an N-bound 3-methoxyphenyl group. The 3-methoxyphenyl substituent may influence solubility and binding interactions compared to analogs with other aryl groups .
Properties
Molecular Formula |
C17H17N3O3S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-9-10(2)25-16-14(9)15(22)19-17(20-16)24-8-13(21)18-11-5-4-6-12(7-11)23-3/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20,22) |
InChI Key |
AKARAENHPZHLME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aryl Group
The N-aryl group significantly impacts physicochemical and biological properties. Key analogs include:
Core Modifications in Thienopyrimidinone Derivatives
- Ethyl vs. Methyl at Position 3 : Ethyl substitution (e.g., CAS 618427-68-2) increases hydrophobic interactions but may reduce enzymatic selectivity .
- Oxo vs. Thioether Linkages : Replacement of the thioether with oxo groups (e.g., in pyrimidin-4-ones) diminishes sulfur-mediated π-π stacking, as observed in IR and NMR studies .
Physicochemical and Spectroscopic Properties
Comparative data from analogs suggest:
- Melting Point : The target compound likely has a melting point between 220–240°C, consistent with analogs bearing methoxy groups (e.g., 230°C for N-(2,3-dichlorophenyl) analog ).
- Spectral Signatures: IR: Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch of pyrimidinone and acetamide) . ¹H NMR: Distinct signals for methoxy protons (~δ 3.8 ppm) and thioacetamide SCH₂ (~δ 4.1 ppm) .
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